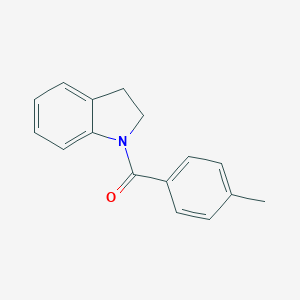

1-(4-Methylbenzoyl)indoline

Description

1-(4-Methylbenzoyl)indoline is a heterocyclic compound featuring an indoline core substituted at the 1-position with a 4-methylbenzoyl group. The 4-methylbenzoyl moiety enhances the compound's stability and modulates electronic properties, making it a key intermediate in organic synthesis and drug discovery .

Synthesis and Structural Features: The compound is typically synthesized via acylation of indoline using 4-methylbenzoyl chloride under anhydrous conditions. Spectroscopic characterization (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry) confirms the planar geometry of the indoline ring and the electron-withdrawing nature of the benzoyl group. X-ray crystallography studies of analogs, such as spiro[indoline-3,1'-quinolizine] derivatives, reveal that the 4-methylbenzoyl substituent contributes to distinct hydrogen-bonding networks and molecular packing .

Applications: 1-(4-Methylbenzoyl)indoline serves as a precursor for antimicrobial agents, anticancer compounds, and α₁-adrenoceptor antagonists. Its derivatives are also explored in materials science, particularly in dye-sensitized solar cells (DSSCs), due to their electron-deficient aromatic systems .

Properties

Molecular Formula |

C16H15NO |

|---|---|

Molecular Weight |

237.3g/mol |

IUPAC Name |

2,3-dihydroindol-1-yl-(4-methylphenyl)methanone |

InChI |

InChI=1S/C16H15NO/c1-12-6-8-14(9-7-12)16(18)17-11-10-13-4-2-3-5-15(13)17/h2-9H,10-11H2,1H3 |

InChI Key |

HHQOFVLYUPEKNF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Antimicrobial Activity :

- 1-(4-Methylbenzoyl)indoline derivatives (6a-k) : Derivatives with electron-withdrawing groups (e.g., sulfonamides) at the 5-position exhibit potent antibacterial and antifungal activity. For example, compounds 6a , 6d-k showed MIC values <10 µg/mL against Staphylococcus aureus and Candida albicans. In contrast, 6b and 6c (with bulky substituents) displayed reduced activity, highlighting the steric sensitivity of the indoline scaffold .

- 4-Methoxybenzoyl analogs : Replacement of the 4-methyl group with a methoxy group (e.g., in pyrrole derivatives B7–B13 ) reduced IC₅₀ values by 2–3 orders of magnitude, indicating that methyl groups enhance target binding through hydrophobic interactions .

Anticancer Activity :

- Spiro[indoline-3,1'-quinolizine] derivatives: Compound 1l (4-methylbenzoyl) demonstrated superior cytotoxic activity (IC₅₀ ~1.5 µM against COLO 205 cells) compared to 1k (4-methoxybenzoyl, IC₅₀ ~3.2 µM) and 1m (unsubstituted benzoyl, IC₅₀ ~5.8 µM). The methyl group likely improves membrane permeability and metabolic stability .

Physicochemical Properties

The higher melting point of 1l compared to 1k and 1m suggests enhanced crystallinity due to the methyl group’s van der Waals interactions.

Pharmacological Potential

- α₁-Adrenoceptor Antagonists: Hybrid derivatives of 1-(4-methylbenzoyl)indoline with piperazine groups (e.g., 5-[2-[4-[(substituted phenoxy)alkyl]piperazin-1-yl]propyl]indoline) showed pA₂ values >7.50, comparable to the reference drug silodosin. The 4-methylbenzoyl group likely stabilizes receptor-ligand interactions via hydrophobic pockets .

- Histone Deacetylase (HDAC) Inhibition : The analog 1-(benzylsulfonyl)indoline (BSI) demonstrated potent inhibition of pancreatic cancer cell migration (IC₅₀ ~4 µM), whereas 4-methylbenzoyl derivatives showed weaker HDAC binding, suggesting substituent-dependent mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.